molecular formula C24H20O6S B11416787 7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

7-(4-Ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-ethoxybenzoate

Cat. No.: B11416787
M. Wt: 436.5 g/mol
InChI Key: GFIHRKBBDQEDIJ-UHFFFAOYSA-N
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Description

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate is a complex organic compound that belongs to the class of benzoxathiol derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethoxybenzoic acid with 2-mercaptobenzoic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to form the final product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 50°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxy groups, where nucleophiles such as amines or thiols replace the ethoxy groups, forming new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain pathogens and cancer cells.

    Medicine: Explored for its potential use in drug development. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, its ability to disrupt microbial cell membranes contributes to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    4-Ethoxybenzoic acid: A simpler analog with similar ethoxy and benzoate groups but lacking the benzoxathiol moiety.

    2-Mercaptobenzoic acid: Contains the benzoxathiol structure but lacks the ethoxyphenyl and ethoxybenzoate groups.

    4-Ethoxyphenyl isocyanate: Shares the ethoxyphenyl group but differs in its isocyanate functionality.

Uniqueness

7-(4-Ethoxyphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 4-ethoxybenzoate is unique due to its combination of ethoxyphenyl, ethoxybenzoate, and benzoxathiol moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Its ability to undergo diverse chemical reactions and interact with specific biological targets sets it apart from similar compounds.

Properties

Molecular Formula

C24H20O6S

Molecular Weight

436.5 g/mol

IUPAC Name

[7-(4-ethoxyphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-ethoxybenzoate

InChI

InChI=1S/C24H20O6S/c1-3-27-17-9-5-15(6-10-17)20-13-19(14-21-22(20)30-24(26)31-21)29-23(25)16-7-11-18(12-8-16)28-4-2/h5-14H,3-4H2,1-2H3

InChI Key

GFIHRKBBDQEDIJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)OCC)SC(=O)O3

Origin of Product

United States

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